molecular formula C6H5F3N2O2S B13504108 2-(Trifluoromethyl)pyridine-3-sulfonamide

2-(Trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B13504108
M. Wt: 226.18 g/mol
InChI Key: CIHVMVFZOOKEEB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C6H5F3N2O2S It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)pyridine-3-sulfonamide can be achieved through several methods. One common approach involves the use of trichloromethyl-pyridine as a starting material, followed by an exchange reaction between chlorine and fluorine atoms . Another method involves the assembly of the pyridine ring from a trifluoromethyl-containing building block . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)pyridine-3-sulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C6H5F3N2O2S

Molecular Weight

226.18 g/mol

IUPAC Name

2-(trifluoromethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)5-4(14(10,12)13)2-1-3-11-5/h1-3H,(H2,10,12,13)

InChI Key

CIHVMVFZOOKEEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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